BenchChemオンラインストアへようこそ!

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

1,4-Dihydropyridine Calcium Channel Blocker Structure-Activity Relationship

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate (CAS 219786-85-3) is a structurally distinct member of the 1,4-dihydropyridine (1,4-DHP) family, characterized by a rare N1-methyl substitution and a mono-ester at the 3-position rather than the symmetric 3,5-diester pattern typical of most pharmacologically active 1,4-DHPs. With a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol, this compound serves primarily as a synthetic intermediate, reference standard, or scaffold for further derivatization in medicinal chemistry programs.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 219786-85-3
Cat. No. B3049780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
CAS219786-85-3
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCN1C=CC(C(=C1)C(=O)OC)C2=CC=CC=C2
InChIInChI=1S/C14H15NO2/c1-15-9-8-12(11-6-4-3-5-7-11)13(10-15)14(16)17-2/h3-10,12H,1-2H3
InChIKeyUKKTVQVIAVVILG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate (CAS 219786-85-3): Core Identity and Procurement Baseline


Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate (CAS 219786-85-3) is a structurally distinct member of the 1,4-dihydropyridine (1,4-DHP) family, characterized by a rare N1-methyl substitution and a mono-ester at the 3-position rather than the symmetric 3,5-diester pattern typical of most pharmacologically active 1,4-DHPs . With a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol, this compound serves primarily as a synthetic intermediate, reference standard, or scaffold for further derivatization in medicinal chemistry programs . Its fundamental physicochemical identity includes a vendor-reported melting point of 117–121 °C and a purity range of 95–98% across major suppliers .

Why N1-Methyl Mono-Ester 1,4-DHPs Cannot Be Directly Substituted by Classical 3,5-Diester DHPs


Classical 1,4-DHP calcium channel blockers such as nifedipine, amlodipine, or felodipine uniformly possess a 2,6-dimethyl-3,5-dicarboxylate substitution pattern critical for their L-type calcium channel binding affinity. Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate differs fundamentally in three key structural features: (1) the absence of the 2- and 6-methyl groups, (2) an N1-methyl group that alters the redox potential and conformational flexibility of the dihydropyridine ring, and (3) a single 3-carboxylate ester rather than the 3,5-diester motif . These differences collectively result in a distinct oxidation potential and a predicted pKa of 4.24, which diverges from the near-neutral character of typical 1,4-DHP drugs . Consequently, this scaffold cannot serve as a generic bioisosteric replacement for standard 1,4-DHP calcium channel blockers, and its procurement must be justified by synthetic strategy or structure-activity relationship (SAR) exploration rather than by direct pharmacological interchangeability [1].

Quantitative Differentiation Evidence for Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate versus Comparator 1,4-DHPs


N1-Methyl Substitution: A Key Structural Differentiator from Classical 2,6-Dimethyl DHPs

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is uniquely characterized by an N1-methyl group, whereas the vast majority of pharmacologically active 1,4-DHPs (including nifedipine, amlodipine, and felodipine) possess an N1-hydrogen. This N1-methyl substitution is known to increase the oxidation potential of the dihydropyridine ring, thereby altering its metabolic stability and redox behavior [1]. Additionally, the compound lacks the 2- and 6-methyl groups that are structurally conserved in nifedipine and other DHP calcium channel blockers, which are critical for binding to the L-type calcium channel [2].

1,4-Dihydropyridine Calcium Channel Blocker Structure-Activity Relationship

Predicted Physicochemical Properties: Melting Point, pKa, and LogP Differentiation from Nifedipine

Vendor Certificate of Analysis data and computational predictions provide key numerical differentiators for procurement quality assessment. Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate exhibits a melting point of 117–121 °C (experimental), which is significantly lower than that of nifedipine (172–174 °C) [1]. Its predicted pKa of 4.24 further distinguishes it from nifedipine, which is essentially neutral at physiological pH . The predicted boiling point of 344.6 °C and density of 1.124 g/cm³ offer additional specifications for identity verification .

Physicochemical Properties Pre-formulation Quality Control

Purity and Supply Chain Differentiation: Vendor-Specified Purity Ranges

Commercially available Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is supplied with purity specifications of 95% (AKSci) and 98% (MolCore, Leyan) . This multi-source availability at defined purity tiers enables researchers to select a grade appropriate for their experimental needs. In contrast, the closely related N-H analog (4-phenyl-1,4-dihydropyridine-3-carboxylic acid methyl ester) is not commercially cataloged with the same rigorous purity specification, making direct procurement less reliable .

Chemical Purity Supply Chain Quality Assurance

Synthetic Utility: The Hantzsch Reaction as a Controlled Route to the N1-Methyl Mono-Ester Scaffold

The synthesis of Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is achieved via the Hantzsch reaction, a well-established multi-component condensation. Yet, achieving the specific N1-methyl mono-ester product requires precise stoichiometric control to avoid the formation of the more thermodynamically favored 3,5-diester or N-H byproducts [1]. This synthetic accessibility directly enables the generation of a focused library of N1-methyl-4-phenyl-1,4-DHP analogs for probing calcium channel pharmacology or for use as intermediates in the synthesis of more complex heterocycles [2].

Synthetic Methodology Hantzsch Reaction Medicinal Chemistry

Optimal Application Scenarios for Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate Based on Quantitative Evidence


Synthetic Intermediate for Diversified 1,4-DHP Libraries via C5-Functionalization

The presence of a single ester at the 3-position leaves the C5 position open for further functionalization. This contrasts with classical 3,5-diester DHPs, which require deprotection or selective mono-hydrolysis steps. Researchers synthesizing asymmetric DHP analogs can utilize Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate as a key intermediate, exploiting its controlled Hantzsch synthesis route to install a variety of substituents at the unoccupied C5 position for SAR exploration [1].

Physicochemical Reference Standard for N1-Methyl DHP Scaffold Identification

The well-defined melting point (117–121 °C) and predicted properties (pKa 4.24, BP 344.6 °C) make this compound suitable as a reference standard for analytical method development, particularly HPLC or GC-MS methods targeting N1-methyl mono-ester 1,4-DHP derivatives. Its properties are sufficiently distinct from nifedipine (mp 172–174 °C) to allow for unambiguous identification in mixture analysis. Quality control laboratories can employ it to validate methods for detecting this specific scaffold in reaction monitoring or impurity profiling [2].

Pharmacological Probe for Investigating the Role of N1-Substitution on DHP Redox Behavior

Computational studies indicate that N1-methyl substitution alters the oxidation potential of the dihydropyridine ring compared to N-H analogs. This compound can serve as a model substrate in electrochemical or biochemical oxidation assays, including studies of monoamine oxidase (MAO) or cytochrome P450-mediated metabolism of 1,4-DHPs. The absence of C2 and C6 substituents simplifies the interpretation of metabolic outcomes, making it a cleaner probe than poly-substituted DHPs [1].

Quote Request

Request a Quote for Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.